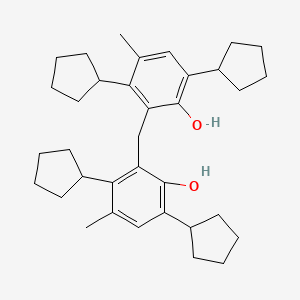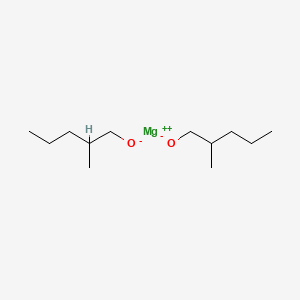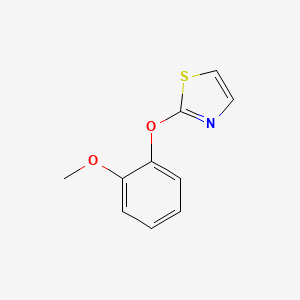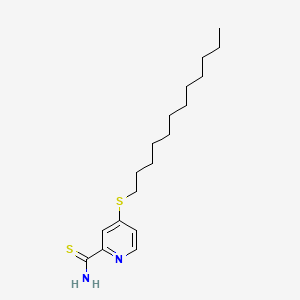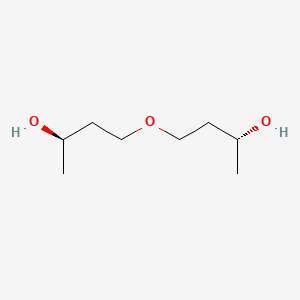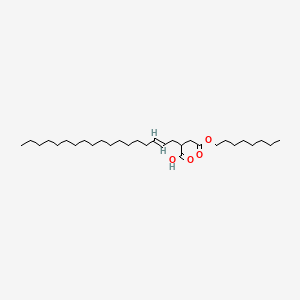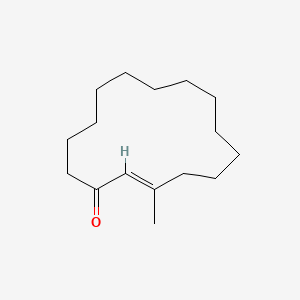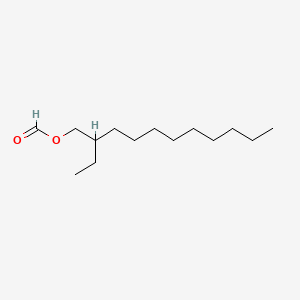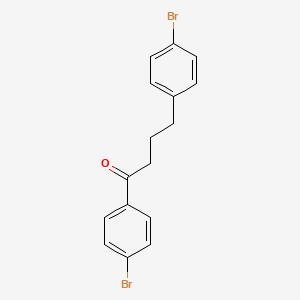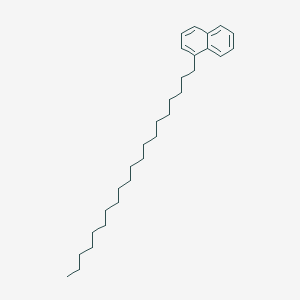
Naphthalene, eicosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, eicosyl- is a derivative of naphthalene where an eicosyl group (a 20-carbon alkyl chain) is attached to the naphthalene ring. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is known for its applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalene, eicosyl- can be synthesized through the Friedel-Crafts alkylation reaction. In this process, naphthalene reacts with an eicosyl halide (such as eicosyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of naphthalene, eicosyl- involves the continuous-flow synthesis method. This method utilizes a microreaction system catalyzed by ionic liquids. The process involves the alkylation of naphthalene with long-chain olefins in the presence of acidic catalysts. The reaction parameters, such as temperature and molar ratios, are precisely controlled to achieve high yields and desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene, eicosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its hydrogenated forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents replace hydrogen atoms on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is commonly used.
Substitution: Sulfuric acid or phosphoric acid can catalyze substitution reactions.
Major Products Formed:
Oxidation: Eicosyl-naphthol, eicosyl-naphthoquinone.
Reduction: Eicosyl-tetrahydronaphthalene.
Substitution: Eicosyl-naphthalene derivatives with various substituents.
Applications De Recherche Scientifique
Naphthalene, eicosyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying aromatic hydrocarbons.
Biology: The compound is studied for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: Naphthalene, eicosyl- is used in the production of specialty chemicals, lubricants, and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of naphthalene, eicosyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can bind to cellular proteins and nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Naphthalene: The parent compound with two fused benzene rings.
Alkylated Naphthalenes: Compounds with various alkyl groups attached to the naphthalene ring, such as methyl-naphthalene, ethyl-naphthalene, and decyl-naphthalene.
Comparison: Naphthalene, eicosyl- is unique due to the presence of a long eicosyl chain, which imparts distinct physical and chemical properties. Compared to shorter alkylated naphthalenes, naphthalene, eicosyl- has higher hydrophobicity and different solubility characteristics. These properties make it suitable for specific applications in industrial and research settings .
Propriétés
Numéro CAS |
56388-49-9 |
|---|---|
Formule moléculaire |
C30H48 |
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
1-icosylnaphthalene |
InChI |
InChI=1S/C30H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-28-25-22-26-29-24-20-21-27-30(28)29/h20-22,24-27H,2-19,23H2,1H3 |
Clé InChI |
ZHGIKBCGOGBDFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



